Chrysenes
Chrysenes are a class of polycyclic aromatic hydrocarbons (PAHs) known for their potent carcinogenic and mutagenic properties. These compounds consist of three benzene rings fused in a specific pattern, creating a rigid, planar molecular structure. Chrysenes are ubiquitous in the environment, often found in coal tar, creosote, and certain types of soot. They can also be produced through high-temperature combustion processes involving hydrocarbons.
Due to their structural complexity and stability, chrysenes have significant industrial applications in various fields including pharmaceuticals, dyes, and flame retardants. However, their carcinogenicity necessitates strict regulatory controls to mitigate exposure risks. Exposure pathways include inhalation, ingestion, and dermal contact with contaminated substances. Research continues on the mechanisms of chrysene toxicity and potential therapeutic uses for related compounds.
In summary, while chrysenes offer certain industrial benefits, their inherent health risks require careful handling and management in both manufacturing and environmental contexts.

Struktur | Chemischer Name | CAS | MF |
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6-Methyl Chrysene | 1705-85-7 | C19H14 |
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Benzo[a]pyrene-4,5-diol,4,5-dihydro- | 28622-84-6 | C20H14O2 |
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4,5-Methanochrysene | 202-98-2 | C19H12 |
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6-Ethylchrysene | 2732-58-3 | C20H16 |
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Benzo[c]picene | 217-37-8 | C26H16 |
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Picene,1,2,3,4-tetrahydro-2,2,9-trimethyl- | 1242-76-8 | C25H24 |
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6-Nitrochrysene-d11 | 203805-92-9 | C18H11NO2 |
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Ethanone,1-(6-chrysenyl)- | 33942-77-7 | C20H14O |
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Dibenzo[b,k]chrysene | 217-54-9 | C26H16 |
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3-Methoxychrysene | 36288-19-4 | C19H14O |
Verwandte Literatur
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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